2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-13)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7H,5-6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTKFVZHYFPVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine typically involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents. One common method includes the use of N,N-dimethylformamide as a solvent and lithium hydride as a base . The reaction conditions often require a controlled pH environment and specific temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxin derivatives and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor for certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Antihepatotoxic Activity: Flavonoid derivatives with 1,4-dioxane rings (e.g., 3',4'-dioxino flavones) show significant hepatoprotection in rat models , but analogous benzodioxin-amines lack comparable studies.
- Synthetic Utility: The target compound is a precursor in patented processes for kinase inhibitors (e.g., pyridopyrimidinones in ), highlighting its role in drug discovery pipelines.
- Need for Further Studies :
- In vivo toxicity profiles of benzodioxin-amines remain underexplored.
- Structure-activity relationship (SAR) studies are needed to optimize substituents for target specificity (e.g., comparing branched vs. linear amines).
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine, also known by its CAS number 1178088-18-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique benzodioxin structure fused with a propan-1-amine moiety, which contributes to its biochemical properties and interactions within biological systems.
The molecular formula of this compound is with a molecular weight of 207.27 g/mol. Its structural characteristics allow it to participate in various biochemical reactions, influencing enzyme activity and cellular processes.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 1178088-18-0 |
Enzyme Interactions
Research indicates that this compound interacts with several key enzymes, particularly cytochrome P450 enzymes. These enzymes are critical for the metabolism of various xenobiotics and endogenous compounds. The binding of this compound to cytochrome P450 can lead to either inhibition or activation of enzymatic activity, which has implications for drug metabolism and detoxification processes in the liver .
Cellular Effects
The compound has been shown to modulate important cellular signaling pathways. For instance, it influences the MAPK/ERK signaling pathway, which plays a vital role in cell growth and differentiation. This modulation can affect gene expression and cellular metabolism, potentially leading to altered cell proliferation and survival rates.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways. This suggests potential therapeutic applications in conditions where enzyme inhibition is beneficial.
- Cell Viability Assays : In vitro assays assessing cell viability indicated that this compound could induce apoptosis in cancer cell lines through its effects on signaling pathways related to cell survival.
- Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer’s disease due to its ability to inhibit specific enzymes associated with amyloid plaque formation .
Safety and Toxicology
Safety data for this compound indicate that it possesses several hazard statements related to toxicity upon ingestion or skin contact. Precautionary measures should be taken during handling to mitigate risks associated with exposure .
Q & A
Q. How does this compound compare to analogs like MMDA-2 or DMMDA-2 in bioactivity?
- Answer : Design a comparative SAR study :
- Structural variations : Replace the methylpropan-1-amine group with ethyl or cyclopropylamine.
- Assay panels : Test against serotonin receptors (5-HT₂A/2C), monoamine transporters (SERT, DAT), and microbial strains (e.g., S. aureus).
- Data analysis : Use PCA (principal component analysis) to cluster bioactivity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
